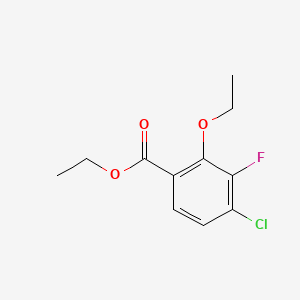

Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate

描述

属性

分子式 |

C11H12ClFO3 |

|---|---|

分子量 |

246.66 g/mol |

IUPAC 名称 |

ethyl 4-chloro-2-ethoxy-3-fluorobenzoate |

InChI |

InChI=1S/C11H12ClFO3/c1-3-15-10-7(11(14)16-4-2)5-6-8(12)9(10)13/h5-6H,3-4H2,1-2H3 |

InChI 键 |

OIAUQDRCVMBHKA-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=CC(=C1F)Cl)C(=O)OCC |

产品来源 |

United States |

准备方法

Synthesis of 2-chloro-4-fluorobenzoic acid derivatives

A representative method for preparing 2-chloro-4-fluorobenzoic acid, a close precursor, involves multiple steps starting from m-chloroaniline:

Step 1: Formation of N, N-bis-(trimethylsilyl) ethoxymethyl-3-chloroaniline

React m-chloroaniline with 2-(trimethylsilyl) ethoxymethyl chloride in the presence of potassium carbonate, potassium iodide, ionic liquid, and water at 100 °C. After reaction, cool and isolate the product by filtration and drying. Yields range from 90.5% to 96% depending on scale and conditions.Step 2: Conversion to 4-bis-(trimethylsilyl) ethoxymethyl amino-2-chlorobenzaldehyde

Treat the amine intermediate with titanium tetrachloride in ionic liquid and water mixture at room temperature to 50 °C for 2-5 hours. Quench with aqueous alkali and isolate by filtration. Yields are typically above 89%.Step 3: Oxidation to 4-amino-2-chlorobenzoic acid

Oxidize the benzaldehyde intermediate with hydrogen peroxide in an organic solvent using triphenylphosphine radium chloride as a catalyst under hydrogen atmosphere at 50-70 °C and 5-10 atm for 5-8 hours. Yields range from 90.8% to 96.5%.Step 4: Fluorination and final acid formation

React the 4-amino-2-chlorobenzoic acid with hydrogen peroxide, potassium fluoride, and phosphorus heteropoly tungstic acid ammonium salt in ionic liquid and water at 40-50 °C for 2-3 hours. Final isolation by filtration and drying yields 2-chloro-4-fluorobenzoic acid with yields up to 97.5%.

| Step | Reaction Conditions | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | m-chloroaniline, 2-(trimethylsilyl) ethoxymethyl chloride, K2CO3, KI, ionic liquid | 100 | 2-3 | 90.5-96 |

| 2 | Formylation with TiCl4 | Intermediate amine, TiCl4, ionic liquid, water | 25-50 | 2-5 | 89-92 |

| 3 | Oxidation | Benzaldehyde intermediate, H2O2, triphenylphosphine radium chloride | 50-70 | 5-8 | 91-96 |

| 4 | Fluorination | 4-amino-2-chlorobenzoic acid, H2O2, KF, heteropoly tungstic acid | 40-50 | 2-3 | 95-97 |

Etherification to introduce the 2-ethoxy group

Analysis of Reaction Outcomes and Yields

The multi-step synthesis approach yields high purity intermediates with yields mostly in the 90-97% range per step, indicating efficient conversions and minimal side products. The use of ionic liquids and heteropoly acids as catalysts enhances reaction rates and selectivity, especially in the fluorination step.

The data suggest that the key to high yield and purity lies in:

- Careful control of reaction temperatures and times.

- Use of ionic liquids to stabilize intermediates.

- Efficient purification by filtration and drying after each step.

Summary Table of Preparation Method Steps

| Step Number | Intermediate/Product | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | N, N-bis-(trimethylsilyl) ethoxymethyl-3-chloroaniline | m-chloroaniline, 2-(trimethylsilyl) ethoxymethyl chloride, K2CO3, KI, ionic liquid | 100 °C, 2-3 h | 90.5-96 | Nucleophilic substitution |

| 2 | 4-bis-(trimethylsilyl) ethoxymethyl amino-2-chlorobenzaldehyde | TiCl4, ionic liquid, water | 25-50 °C, 2-5 h | 89-92 | Formylation |

| 3 | 4-amino-2-chlorobenzoic acid | H2O2, triphenylphosphine radium chloride, H2 | 50-70 °C, 5-8 h | 90.8-96.5 | Oxidation |

| 4 | 2-chloro-4-fluorobenzoic acid | H2O2, KF, phosphorus heteropoly tungstic acid ammonium salt | 40-50 °C, 2-3 h | 95-97.5 | Fluorination |

| 5 | 2-ethoxy substitution (inferred) | Ethyl halide, base (K2CO3) | 80-120 °C, variable | Not specified | Etherification |

| 6 | Ethyl ester formation | Ethanol, acid catalyst | Reflux, several hours | >90 (typical) | Esterification |

科学研究应用

Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key analogues and their substituent profiles are compared below:

*Calculated based on structural analysis.

Key Observations:

Halogen Effects :

- The iodo substituent in Ethyl 4-ethoxy-3-iodobenzoate increases molecular weight and polarizability, making it suitable for radioimaging or heavy-atom derivatization .

- Bromo in Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate enables nucleophilic substitution (e.g., Suzuki couplings), unlike chloro or fluoro .

Electron-Donating vs. Withdrawing Groups: The ethoxy group (OEt) in the target compound donates electrons via resonance, activating the ring for electrophilic substitution. In contrast, nitro (NO₂) in Ethyl 4-fluoro-3-nitrobenzoate strongly withdraws electrons, deactivating the ring .

Pharmacological Relevance

Chloro- and fluorobenzoates are prominent in drug discovery:

常见问题

Q. What are the recommended spectroscopic techniques for characterizing Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate, and how can researchers resolve ambiguities in structural assignments?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituent positions. Fluorine and chlorine atoms induce distinct splitting patterns; coupling constants help differentiate between ortho, meta, and para substitutions.

- Infrared (IR) Spectroscopy: Focus on ester carbonyl stretches (~1700–1750 cm) and C-F/C-Cl vibrations (1000–1300 cm) to confirm functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- Ambiguity Resolution: Cross-reference data with crystallographic studies (e.g., bond lengths and angles from single-crystal X-ray diffraction) to resolve conflicting assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Stepwise Functionalization: Start with a benzoic acid derivative. Introduce ethoxy and fluorine groups via nucleophilic aromatic substitution (NAS) under controlled temperatures (40–60°C) to minimize side reactions.

- Esterification: Use ethanol and catalytic sulfuric acid for ester formation. Monitor reaction progress via thin-layer chromatography (TLC).

- Purification: Employ column chromatography with hexane:ethyl acetate (4:1) to isolate the product. Recrystallization in ethanol further enhances purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination and ethoxylation in the synthesis of this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): Fluorine and ethoxy groups are introduced via EAS. The chloro group acts as a meta-director, while steric hindrance from the ethoxy group influences para/ortho selectivity.

- Computational Modeling: Density Functional Theory (DFT) calculations predict transition-state energies to validate regioselectivity. Compare calculated vs. experimental F NMR chemical shifts to refine models .

Q. How do crystallographic parameters of this compound inform its stability and reactivity in pharmacological applications?

Methodological Answer:

- Crystal Packing Analysis: Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding between Cl and adjacent aromatic rings) that stabilize the solid-state structure.

- Pharmacological Relevance: Functionalized chloroarenes (e.g., 3-chlorosalicylates) exhibit bioactivity. Compare the compound’s torsion angles and planarity with known pharmacophores to predict binding affinity to target enzymes .

Q. How should researchers address contradictions in toxicity data for halogenated benzoate derivatives during preclinical studies?

Methodological Answer:

- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to establish baseline toxicity.

- Metabolite Profiling: Use LC-MS to identify degradation products. Compare metabolic pathways with structurally similar compounds (e.g., ethyl 3-fluorobenzoate) to pinpoint toxicophores.

- Contradiction Resolution: Replicate studies under standardized conditions (pH, temperature, solvent systems) to isolate variables causing discrepancies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods and closed systems to minimize inhalation exposure.

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits.

- Emergency Procedures: For accidental ingestion, administer water (≤200 mL) to dilute the compound. Avoid inducing vomiting. For skin contact, rinse with water for 15 minutes and apply emollients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。